4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities
Preparation Methods
The synthesis of 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with thioamide under acidic conditions to form the thiazole ring . This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase isozymes, which play a role in various physiological processes . By inhibiting these enzymes, the compound can exert anti-inflammatory and anticancer effects. Additionally, it may interfere with microbial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide include other thiazole derivatives and benzenesulfonamides. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications . For example:
2,4-disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Benzenesulfonamide derivatives: These compounds are known for their enzyme inhibitory activities and are used in the development of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-25-17-8-3-13(11-18(17)26-2)19-22-15(12-27-19)9-10-21-28(23,24)16-6-4-14(20)5-7-16/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFPYXPGRWZLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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